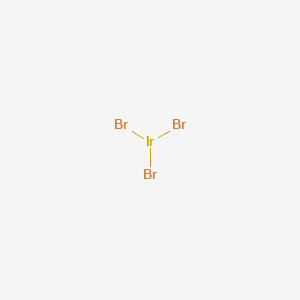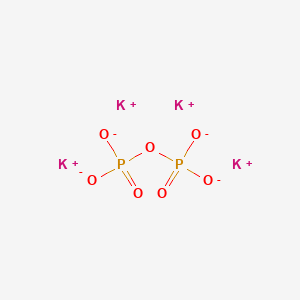
(-)-Pinoresinol
説明
(-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.
This compound is a natural product found in Symplocos setchuensis, Symplocos glomerata, and other organisms with data available.
特性
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-NSMLZSOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-pinoresinol?
A1: this compound has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol.
Q2: How can this compound be identified spectroscopically?
A2: The structure of this compound can be elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, DEPT, and ESI-MS. [, , , , ]
Q3: What is the mechanism of action for the anti-inflammatory effects of this compound?
A3: this compound monomethyl ether (PME), a derivative of this compound, has been shown to inhibit the translocation of p65-nuclear factor-κB (NF-κB) into the nucleus in Raw 264.7 macrophage cells. [] This inhibition reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF-α), and prostaglandin E2 (PGE2). []
Q4: How does this compound contribute to the potential anti-cancer activity of flaxseed?
A4: Flaxseed is a rich source of (-)-secoisolariciresinol diglucoside (SDG), a mammalian lignan precursor that exhibits cancer chemopreventive activity. [] this compound diglucoside, also found in flaxseed, likely plays a role in this activity due to its structural similarity to SDG. []
Q5: What other biological activities have been reported for this compound?
A5: this compound, along with other lignans, has been shown to bind to human sex hormone-binding globulin (SHBG). [] This binding suggests potential benefits for conditions like benign prostatic hyperplasia (BPH), although further research is needed. []
Q6: Which enzymes are involved in the biosynthesis of this compound?
A6: this compound is synthesized through a pathway that involves several enzymes, including dirigent proteins and pinoresinol-lariciresinol reductases (PLRs). [, , ]
Q7: How do dirigent proteins contribute to the stereospecificity of this compound formation?
A7: Dirigent proteins control the stereoselective coupling of coniferyl alcohol radicals, ensuring the formation of optically pure this compound. [] These proteins guide the reaction towards the production of specific enantiomers. []
Q8: How does the enantiospecificity of PLRs affect the composition of lignans in flax?
A8: Flaxseed contains both SS-(+)- and RR-(-)-secoisolariciresinol diglucosides, while the aerial parts primarily accumulate RR-(-)-secoisolariciresinol derivatives. [] This difference arises from the activity of two PLR isoforms: PLR-LU1, specific for SS-(+)-secoisolariciresinol formation, and PLR-LU2, responsible for RR-(-)-secoisolariciresinol synthesis. [] The differential expression of these PLRs in different plant parts determines the final enantiomeric composition of lignans. [, ]
Q9: In what plant species and parts has this compound been identified?
A9: this compound has been isolated from various plant species, including Daphne giraldii, Daphne pseudo-mezereum, Litchi chinensis, Machilus robusta, Morinda citrifolia, Panicum dichotomiflorum, Phoebe tavoyana, Selaginella sinensis, Sophora tonkinensis, Stellera chamaejasme, Styrax japonica, Urtica dioica, Vitex negundo var. cannabifolia, Wikstroemia indica, and Xanthium sibiricum. [, , , , , , , , , , , , , , , , , , , , , ] It is found in various plant parts, including roots, stems, leaves, fruits, and seeds. [, , , , , , , , , , , , , , , , , , , , , ]
Q10: What happens to this compound during acid-catalyzed phenolation?
A10: Under acidic conditions and high temperatures, this compound undergoes a series of transformations, including the cleavage of the C1-Cα bond and the formation of various naphthalene and diphenylmethane derivatives. [] This process, known as phenolation, is commonly used to modify lignin for industrial applications. []
Q11: What are the potential applications of this compound in the pharmaceutical or food industries?
A11: Due to its anti-inflammatory, antioxidant, and potential anti-cancer properties, this compound is a promising candidate for developing functional foods and nutraceuticals. [, ] Further research is needed to explore its potential therapeutic applications.
Q12: What are the main challenges in utilizing this compound for industrial applications?
A12: One of the main challenges in utilizing this compound is its low natural abundance in plants, making extraction and purification processes costly. [] Additionally, its stability and bioavailability need to be addressed for effective utilization in food or pharmaceutical formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)




![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)







